![molecular formula C10H7IN2O3 B13878070 8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a naphthyridine core, which is a fused ring system consisting of two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate typically involves the iodination of a naphthyridine precursor followed by esterification. One common method involves the reaction of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting iodinated intermediate is then esterified using methanol and a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom at the 5-position can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 8-oxo-5-iodo-1,6-naphthyridine-7-carboxylate.
Reduction: Formation of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
作用機序
The mechanism of action of methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis. In anticancer research, it may induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate: Lacks the iodine atom at the 5-position, resulting in different reactivity and biological activity.
8-Hydroxy-5-iodo-1,6-naphthyridine-7-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
5-Iodo-1,6-naphthyridine-7-carboxylate: Lacks the hydroxyl group at the 8-position, affecting its chemical and biological properties.
Uniqueness
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate is unique due to the presence of both the hydroxyl and iodine functional groups, which confer distinct reactivity and biological activity
特性
分子式 |
C10H7IN2O3 |
|---|---|
分子量 |
330.08 g/mol |
IUPAC名 |
methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C10H7IN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 |
InChIキー |
MCXNAYNARJUQOC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


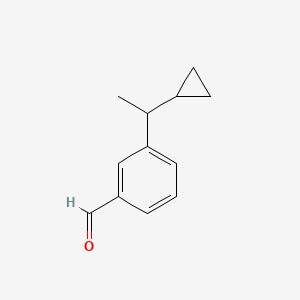


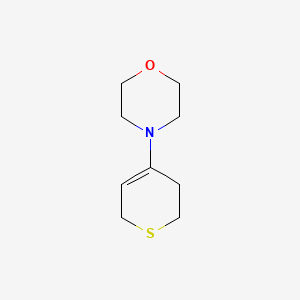
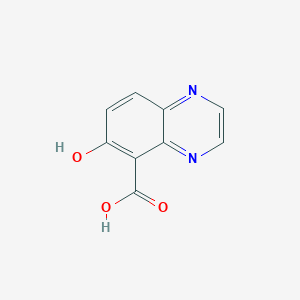
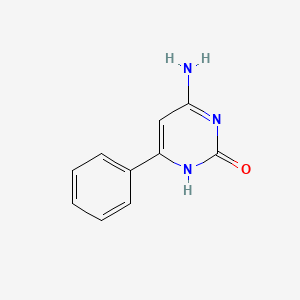




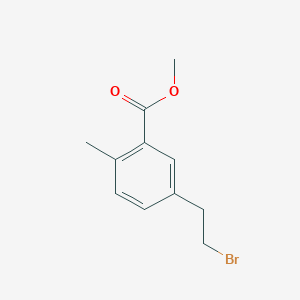
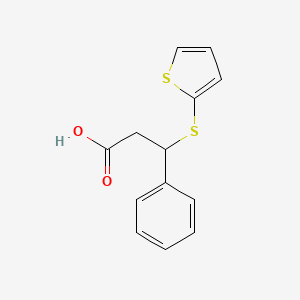

![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
